molecular formula C5H10N2O2S B1278620 N-(1-cyano-1-methylethyl)methanesulfonamide CAS No. 103472-14-6

N-(1-cyano-1-methylethyl)methanesulfonamide

Cat. No.: B1278620
CAS No.: 103472-14-6
M. Wt: 162.21 g/mol
InChI Key: ZKXUNXWGAUQSNM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C5H10N2O2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-Acylation

Methanesulfonamide derivatives have been studied for their ability to act as chemoselective N-acylation reagents. Specifically, N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have shown good chemoselectivity in N-acylation reactions, based on structure-reactivity relationship studies (Kondo et al., 2000).

Pd-Catalyzed N-Arylation

Research has also focused on the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions. A study reports the high-yielding cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a method to avoid genotoxic impurities (Rosen et al., 2011).

Structural Studies

Methanesulfonamide derivatives have been synthesized and their crystal structures analyzed, highlighting the intermolecular interactions and molecular geometries. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and related derivatives revealed insights into their supramolecular assembly (Dey et al., 2015).

Vibrational and NMR Studies

Density Functional Theory (DFT) has been employed to study the molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives, enhancing the understanding of their molecular structure and behavior (Karabacak et al., 2010).

Synthesis and Characterization

New methanesulfonamide derivatives have been synthesized and characterized for potential antibacterial applications. The synthesis methods often involve the use of other chemicals, like sulfonamide compounds, and the resulting products are studied for their biological activities (Özdemir et al., 2009).

Asymmetric Dihydroxylations

Methanesulfonamide has been studied for its role in Sharpless asymmetric dihydroxylation processes. It was found to serve as a cosolvent and a general acid catalyst, influencing the reaction times and outcomes (Junttila & Hormi, 2009).

Safety and Hazards

The safety information for “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXUNXWGAUQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445976
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103472-14-6
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-cyano-1-methylethyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 8.4 g (0.1 mole) 2-amino-2-methylpropionitrile (the product of Example 1), and 10.1 g (0.1 mole) triethylamine in 125 ml methylene chloride, 11.5 g (0.1 mole) methanesulfonyl chloride in 25 ml methylene chloride were added dropwise over about 20 minutes in an exothermic addition reaction. The reaction mixture was stirred 15 minutes, then washed once with 100 ml water, washed twice with 50 ml water, dried over magnesium sulfate, and stripped to give 8.9 g of a brown oil.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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